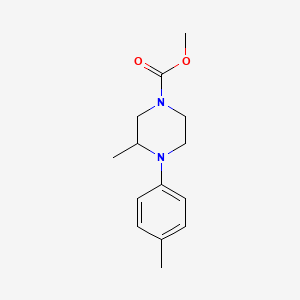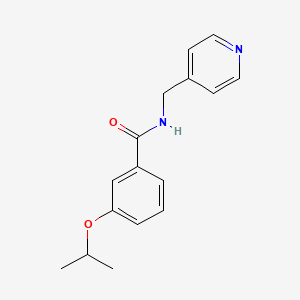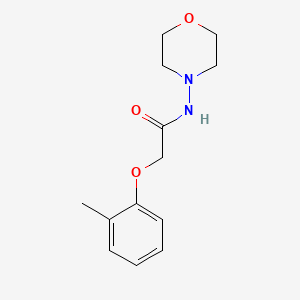
methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate
説明
Methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate, also known as MMMP, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely used in scientific research as a potential therapeutic agent due to its unique chemical structure and pharmacological properties.
作用機序
The exact mechanism of action of methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate is not fully understood. However, it is believed to act as a modulator of the dopamine and serotonin systems in the brain. methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate has been shown to have analgesic effects by modulating the activity of pain receptors in the brain.
実験室実験の利点と制限
One of the main advantages of using methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate in lab experiments is its unique chemical structure and pharmacological properties. methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate has been shown to possess a range of therapeutic effects, making it a promising candidate for further research. However, one of the limitations of using methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate in lab experiments is its potential toxicity. Further research is needed to determine the optimal dosage and administration route of methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate to minimize toxicity.
将来の方向性
There are several future directions for research on methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate. One area of research is the development of methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to determine the optimal dosage and administration route of methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate to maximize its therapeutic effects and minimize toxicity.
Conclusion:
In conclusion, methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate is a promising chemical compound with a range of potential therapeutic applications. Its unique chemical structure and pharmacological properties make it a promising candidate for further research. However, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
科学的研究の応用
Methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and analgesic properties. methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate has also been investigated as a potential treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
methyl 3-methyl-4-(4-methylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-4-6-13(7-5-11)16-9-8-15(10-12(16)2)14(17)18-3/h4-7,12H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESCCFKZZNSVKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24782478 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 3-methyl-4-(4-methylphenyl)piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(4-nitrophenoxy)propanoyl]pyrrolidine](/img/structure/B4181271.png)
![5-methyl-N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B4181276.png)
![2-[4-(2-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B4181309.png)
![methyl 5-methyl-2-{[2-(3-methyl-4-nitrophenoxy)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B4181317.png)
![2-[(2-methoxybenzoyl)amino]-N-(4-nitrophenyl)-3-thiophenecarboxamide](/img/structure/B4181321.png)


![1-(3-ethoxybenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4181342.png)

![5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B4181351.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4181356.png)

![5-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4181373.png)